molecular formula C4H5FN4 B1584129 6-Fluoropyrimidine-2,4-diamine CAS No. 696-83-3

6-Fluoropyrimidine-2,4-diamine

Cat. No. B1584129
CAS RN: 696-83-3
M. Wt: 128.11 g/mol
InChI Key: BOVQRQCKNKKBOR-UHFFFAOYSA-N
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Description

6-Fluoropyrimidine-2,4-diamine is an organic compound with the molecular formula C4H5FN4 . It has a molecular weight of 128.11 . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 6-Fluoropyrimidine-2,4-diamine is 1S/C4H5FN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) .

It is stored in a refrigerator .

Scientific Research Applications

Application in Oncology

  • Specific Scientific Field : Oncology .
  • Summary of the Application : 6-Fluoropyrimidine-2,4-diamine is a type of fluoropyrimidine, a class of anti-tumor agents . Fluoropyrimidines have been used for more than half a century in cancer treatment, but their cardiotoxicity has not been well clarified .
  • Methods of Application or Experimental Procedures : In a study aimed at assessing the incidence and profile of fluoropyrimidine-associated cardiotoxicity (FAC), a systematic literature search was performed using PubMed, Embase, Medline, Web of Science, and Cochrane library databases and clinical trials on studies investigating FAC .
  • Results or Outcomes : The pooled incidence of FAC, by meta-analytic, was 5.04% for all grades and 1.5% for grade 3 or higher. A total of 0.29% of patients died due to severe cardiotoxicities. More than 38 cardiac AEs were identified, with cardiac ischemia (2.24%) and arrhythmia (1.85%) being the most frequent .

Application in Antimalarial Research

  • Specific Scientific Field : Antimalarial Research .
  • Summary of the Application : Pyrimidine-2,4-diamines have been synthesized and evaluated for their antiplasmodial activity . This class of compounds, which includes 6-Fluoropyrimidine-2,4-diamine, has been investigated for potential use in the treatment of malaria .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their antiplasmodial activity was evaluated in vitro against a cycloguanil-resistant strain of the Plasmodium falciparum parasite .
  • Results or Outcomes : The compound 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine was identified as the most promising compound with an IC50 of 0.86 μM .

Safety And Hazards

The safety information for 6-Fluoropyrimidine-2,4-diamine includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

6-fluoropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVQRQCKNKKBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326320
Record name 6-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoropyrimidine-2,4-diamine

CAS RN

696-83-3
Record name 696-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Perreault, J Chandrasekhar, ZH Cui… - Journal of Medicinal …, 2017 - ACS Publications
Phosphoinositide 3-kinase (PI3K) β signaling is required to sustain cancer cell growth in which the tumor suppressor phosphatase and tensin homolog (PTEN) has been deactivated. …
Number of citations: 30 pubs.acs.org

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